molecular formula C9H7BrN2O2 B2679402 5-Bromo-2-methyl-2h-indazole-3-carboxylic acid CAS No. 1534688-50-0

5-Bromo-2-methyl-2h-indazole-3-carboxylic acid

Cat. No. B2679402
CAS RN: 1534688-50-0
M. Wt: 255.071
InChI Key: FPDHDGSBPJCSOA-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 . It is a compound that has been used in various research and development contexts .


Synthesis Analysis

The synthesis of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid and related compounds is a topic of ongoing research . Detailed procedures and methods for the synthesis of this compound may be found in the scientific literature .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid consists of a 2H-indazole core, which is a type of nitrogen-containing heterocycle . This core is substituted at the 5-position with a bromine atom and at the 2-position with a methyl group . The 3-position of the indazole ring is connected to a carboxylic acid functional group .


Chemical Reactions Analysis

The chemical reactivity of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid is influenced by the presence of the bromine atom, the methyl group, and the carboxylic acid group . These functional groups can participate in various chemical reactions .


Physical And Chemical Properties Analysis

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid has a molecular weight of 255.07 g/mol . Its exact mass is 252.98507 g/mol and its monoisotopic mass is also 252.98507 g/mol . The compound has a topological polar surface area of 60.9 Ų .

Scientific Research Applications

Anti-Inflammatory Agents

Indazole derivatives have shown potential as anti-inflammatory agents . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .

Antimicrobial Agents

Indazole derivatives have also been studied for their antimicrobial activities . Some compounds, such as 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole, have shown high antistaphylococcal activity .

Anti-HIV Agents

Indazole has been studied for its potential anti-HIV properties . The specific mechanisms and effectiveness are still under investigation.

Anticancer Agents

Indazole derivatives have shown promise in the treatment of cancer . They have been found to inhibit the growth of cancer cells and have been studied for their potential use in chemotherapy .

Hypoglycemic Agents

Some indazole derivatives have been found to have hypoglycemic effects , which could make them useful in the treatment of diabetes.

Antiprotozoal Agents

Indazole derivatives have been studied for their antiprotozoal activities . This could make them useful in the treatment of diseases caused by protozoa.

Antihypertensive Agents

Indazole derivatives have been studied for their potential use as antihypertensive agents . They could potentially be used to lower blood pressure in patients with hypertension.

Inhibitors of Cyclo-oxygenase-2 (COX-2)

6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB), an indazole derivative, has been investigated for its effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage . It was found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid is not well-defined and may depend on the specific context in which the compound is used .

Safety and Hazards

The safety and hazards associated with 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid are not well-documented . As with all chemicals, it should be handled with appropriate care and protective measures .

Future Directions

The future directions for research on 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid could include further studies on its synthesis, reactivity, and potential applications . This compound and related indazole derivatives may have potential uses in various areas of chemistry and biology .

properties

IUPAC Name

5-bromo-2-methylindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-8(9(13)14)6-4-5(10)2-3-7(6)11-12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDHDGSBPJCSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-2h-indazole-3-carboxylic acid

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